molecular formula C36H32Cl2NiP2+2 B8808143 Bis(triphenylphosphine)nickel(II)chloride

Bis(triphenylphosphine)nickel(II)chloride

Cat. No.: B8808143
M. Wt: 656.2 g/mol
InChI Key: ZBRJXVVKPBZPAN-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)nickel(II)chloride is a coordination compound with the chemical formula NiCl₂[P(C₆H₅)₃]₂. It is known for its deep blue or dark green crystalline appearance and is widely used as a catalyst in organic synthesis . This compound is particularly valuable in various catalytic processes due to its ability to facilitate a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(triphenylphosphine)nickel(II)chloride can be synthesized through the reaction of nickel(II) chloride hexahydrate with triphenylphosphine in an ethanol solution. The reaction typically involves the following steps :

  • Dissolve nickel(II) chloride hexahydrate in ethanol.
  • Add triphenylphosphine to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Filter the resulting product and wash it with ethanol to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)nickel(II)chloride undergoes various types of reactions, including:

    Oxidation: It can participate in oxidation reactions where it acts as a catalyst.

    Reduction: The compound can also be involved in reduction reactions.

    Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions[][3].

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or peroxides.

    Reduction: Hydrogen gas or hydride donors are typically used.

    Substitution: Reagents such as Grignard reagents, organolithium compounds, and aryl halides are frequently employed[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds[3][3].

Scientific Research Applications

Bis(triphenylphosphine)nickel(II)chloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings[][4].

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials[][4].

Mechanism of Action

The mechanism by which bis(triphenylphosphine)nickel(II)chloride exerts its catalytic effects involves the coordination of the nickel ion in an octahedral geometry. The two chloride ions and two triphenylphosphine ligands form bonds with the nickel ion, creating a stable complex. This structure allows the compound to facilitate various chemical reactions by providing a suitable environment for the reactants to interact .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) dichloride
  • Tris(triphenylphosphine)rhodium(I) chloride
  • Bis(triphenylphosphine)platinum(II) chloride

Uniqueness

Bis(triphenylphosphine)nickel(II)chloride is unique due to its specific coordination geometry and the steric hindrance provided by the triphenylphosphine ligands. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well[6][6].

Properties

Molecular Formula

C36H32Cl2NiP2+2

Molecular Weight

656.2 g/mol

IUPAC Name

dichloronickel;triphenylphosphanium

InChI

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2

InChI Key

ZBRJXVVKPBZPAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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